Cas no 852368-58-2 (1-4-(4-fluorophenyl)piperazin-1-yl-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione)

852368-58-2 structure
Produktname:1-4-(4-fluorophenyl)piperazin-1-yl-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
1-4-(4-fluorophenyl)piperazin-1-yl-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-4-(4-fluorophenyl)piperazin-1-yl-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-[4-(4-fluorophenyl)-1-piperazinyl]-2-(2-methyl-1H-indol-3-yl)-
- 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- SR-01000008362
- F0675-0279
- AKOS001869920
- SR-01000008362-1
- 852368-58-2
-
- Inchi: 1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3
- InChI-Schlüssel: AOASIYWNGRHVMA-UHFFFAOYSA-N
- Lächelt: C(N1CCN(C2=CC=C(F)C=C2)CC1)(=O)C(C1C2=C(NC=1C)C=CC=C2)=O
Berechnete Eigenschaften
- Genaue Masse: 365.15395505g/mol
- Monoisotopenmasse: 365.15395505g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 556
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 56.4Ų
Experimentelle Eigenschaften
- Dichte: 1.322±0.06 g/cm3(Predicted)
- Siedepunkt: 592.2±60.0 °C(Predicted)
- pka: 15.46±0.30(Predicted)
1-4-(4-fluorophenyl)piperazin-1-yl-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0279-4mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-10μmol |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-1mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-10mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-3mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-2mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-5μmol |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-20mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-30mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0675-0279-15mg |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
852368-58-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
1-4-(4-fluorophenyl)piperazin-1-yl-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Verwandte Literatur
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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